molecular formula C6H3F4NO2S B6231967 2-(trifluoromethyl)pyridine-4-sulfonyl fluoride CAS No. 2167826-04-0

2-(trifluoromethyl)pyridine-4-sulfonyl fluoride

Cat. No. B6231967
CAS RN: 2167826-04-0
M. Wt: 229.2
InChI Key:
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The demand for TFMP derivatives has been increasing steadily in the last 30 years .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)pyridine-4-sulfonyl fluoride involves the reaction of 2-(trifluoromethyl)pyridine-4-sulfonyl chloride with hydrogen fluoride gas.", "Starting Materials": [ "2-(trifluoromethyl)pyridine-4-sulfonyl chloride", "Hydrogen fluoride gas" ], "Reaction": [ "The 2-(trifluoromethyl)pyridine-4-sulfonyl chloride is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C.", "Hydrogen fluoride gas is bubbled through the solution for several hours.", "The reaction mixture is then allowed to warm to room temperature and stirred overnight.", "The resulting mixture is then filtered and the solvent is removed under reduced pressure.", "The crude product is purified by column chromatography to yield 2-(trifluoromethyl)pyridine-4-sulfonyl fluoride." ] }

CAS RN

2167826-04-0

Product Name

2-(trifluoromethyl)pyridine-4-sulfonyl fluoride

Molecular Formula

C6H3F4NO2S

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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